molecular formula C15H13FN2O2S B14207399 N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide CAS No. 827308-27-0

N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B14207399
CAS No.: 827308-27-0
M. Wt: 304.3 g/mol
InChI Key: BSCXPNUARRFEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-fluorobenzyl cyanide with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonamide group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide is unique due to its combination of a cyano group, a fluorophenyl group, and a sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

827308-27-0

Molecular Formula

C15H13FN2O2S

Molecular Weight

304.3 g/mol

IUPAC Name

N-[cyano-(4-fluorophenyl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H13FN2O2S/c1-11-2-8-14(9-3-11)21(19,20)18-15(10-17)12-4-6-13(16)7-5-12/h2-9,15,18H,1H3

InChI Key

BSCXPNUARRFEBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C#N)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.